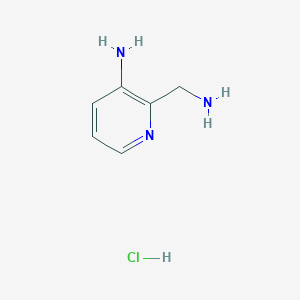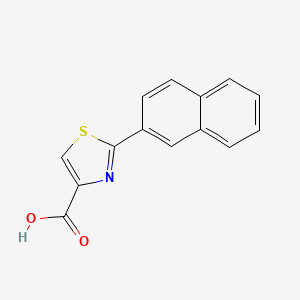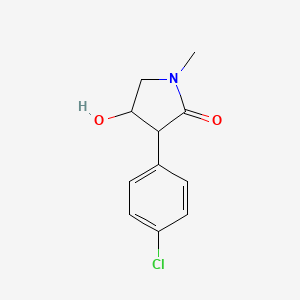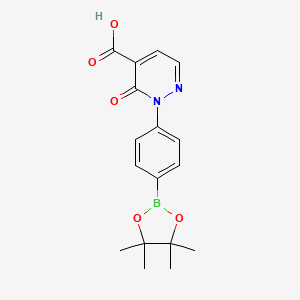
N-Acetyl-4-aminophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-aminophenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group and an amino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-4-aminophenylalanine can be synthesized through several methods. One common approach involves the acetylation of 4-aminophenylalanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to produce 4-aminophenylalanine from glucose. The 4-aminophenylalanine is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-aminophenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylalanine derivatives .
Applications De Recherche Scientifique
N-Acetyl-4-aminophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of bioplastics and other biodegradable materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-aminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the synthesis of peptides and proteins. The acetyl group enhances its stability and bioavailability, making it a valuable compound in biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylalanine: The parent compound without the acetyl group.
N-Acetyl-phenylalanine: Similar structure but without the amino group on the benzene ring.
4-Aminocinnamic acid: Another derivative of phenylalanine with different functional groups.
Uniqueness
N-Acetyl-4-aminophenylalanine is unique due to the presence of both an acetyl group and an amino group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Propriétés
Numéro CAS |
68319-36-8 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-acetamido-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
FEQBTHHWQQXZTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)

![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)

